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molecular formula C11H11NO3 B1585634 [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol CAS No. 206055-86-9

[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol

Cat. No. B1585634
M. Wt: 205.21 g/mol
InChI Key: SROFDUACOHNMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648103B2

Procedure details

p-Anisaldehyde (3.0 g, 22 mol) was dissolved in ethanol (30 mL), and sodium bicarbonate (2.2 g, 26 mmol) was then added to the solution. The obtained mixture was stirred at room temperature, and an aqueous solution (15 mL) of hydroxylamine hydrochloride (1.7 g, 24 mmol) was then added to the reaction solution. The obtained mixture was stirred at room temperature for 1 hour. Thereafter, the reaction solution was concentrated under reduced pressure, and a sodium bicarbonate aqueous solution was then added to the residue, followed by extraction three times with ethyl acetate. The organic layer was washed with a saturated saline, and it was then dried over anhydrous sodium sulfate, followed by concentration under reduced pressure. The residue was dissolved in dimethylformamide (40 mL), and the mixture was then stirred under ice cooling. Subsequently, N-chlorosuccinimide (2.9 g, 22 mmol) was added to the reaction solution. The obtained mixture was stirred for 2.5 hours, while raising the temperature of the reaction mixture to room temperature. Thereafter, water was added to the reaction solution, and it was then extracted with ethyl acetate three times. The organic layer was washed with a saturated saline, and it was then dried over anhydrous sodium sulfate, followed by concentration under reduced pressure. The residue was purified with a fractionation purification apparatus (Biotage, ethyl acetate:hexane=2:98-2:3). The obtained chloro compound (2.5 g, 13.5 mmol) was dissolved in dichloromethane (30 mL), and propargyl alcohol (1.2 mL, 20.2 mmol) and triethylamine (2.3 mL, 16.2 mmol) were then added to the solution. The obtained mixture was stirred at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure, and the residue was purified with a fractionation purification apparatus (Biotage, ethyl acetate:hexane=1:3-3:1), so as to obtain the title compound (1.8 g, 65%) in the form of a yellow solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
2.9 g
Type
reactant
Reaction Step Five
[Compound]
Name
chloro
Quantity
2.5 g
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
1.2 mL
Type
reactant
Reaction Step Seven
Quantity
2.3 mL
Type
reactant
Reaction Step Seven
Yield
65%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+].Cl.[NH2:17][OH:18].ClN1C(=O)[CH2:23][CH2:22][C:21]1=[O:26].C(O)C#C.C(N(CC)CC)C>C(O)C.ClCCl.O>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:1]2[CH:23]=[C:22]([CH2:21][OH:26])[O:18][N:17]=2)=[CH:3][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
Cl.NO
Step Five
Name
Quantity
2.9 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Six
Name
chloro
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C#C)O
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The obtained mixture was stirred at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
Thereafter, the reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a sodium bicarbonate aqueous solution was then added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction three times with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline, and it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dimethylformamide (40 mL)
STIRRING
Type
STIRRING
Details
the mixture was then stirred under ice cooling
STIRRING
Type
STIRRING
Details
The obtained mixture was stirred for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
while raising the temperature of the reaction mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate three times
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline, and it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with a fractionation purification apparatus (Biotage, ethyl acetate:hexane=2:98-2:3)
STIRRING
Type
STIRRING
Details
The obtained mixture was stirred at room temperature for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified with a fractionation purification apparatus (Biotage, ethyl acetate:hexane=1:3-3:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NOC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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